molecular formula C12H9N3 B13884277 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine

3-Pyridin-4-ylpyrazolo[1,5-a]pyridine

Katalognummer: B13884277
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: ACSAPHQIZQZKCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridin-4-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine structure. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods highlight the versatility of synthetic strategies available for producing this compound.

Analyse Chemischer Reaktionen

3-Pyridin-4-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or pyridine rings .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth . Additionally, it may interact with other molecular targets, depending on its specific structural modifications.

Vergleich Mit ähnlichen Verbindungen

3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the position and nature of the fused rings. For example, pyrazolo[3,4-b]pyridines have the pyrazole ring fused at different positions on the pyridine ring, leading to variations in their chemical properties and biological activities .

Eigenschaften

Molekularformel

C12H9N3

Molekulargewicht

195.22 g/mol

IUPAC-Name

3-pyridin-4-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-8-15-12(3-1)11(9-14-15)10-4-6-13-7-5-10/h1-9H

InChI-Schlüssel

ACSAPHQIZQZKCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NN2C=C1)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.